molecular formula C13H18N2O4S B11025029 Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- CAS No. 70693-58-2

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-

Cat. No.: B11025029
CAS No.: 70693-58-2
M. Wt: 298.36 g/mol
InChI Key: USBCPCFTYCPFDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H18N2O4S It is characterized by the presence of a cyclohexyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclohexylamine with methylamine and 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with methylamine in the presence of a suitable solvent, such as dichloromethane or toluene.

    Addition of 2-nitrobenzenesulfonyl Chloride: 2-nitrobenzenesulfonyl chloride is added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-N-methyl-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, such as cyclohexanone or benzenesulfonic acid derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and applications.

    N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at a different position, affecting its chemical properties and biological activity.

    N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide derivatives: Various derivatives with modifications to the cyclohexyl, methyl, or nitro groups, leading to diverse applications.

Uniqueness

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBCPCFTYCPFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072111
Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70693-58-2
Record name N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70693-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Record name N-cyclohexyl-N-methyl-2-nitrobenzenesulphonamide
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